molecular formula C10H8N4S B15047721 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine

7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B15047721
M. Wt: 216.26 g/mol
InChI Key: RKUWSXMGSUFIHU-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a thiophene ring attached at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the condensation of aminopyrazole with a suitable thiophene derivative under specific conditions. One common method includes the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Scientific Research Applications

7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring.

Uniqueness

7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

7-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C10H8N4S/c11-9-6-10-12-4-3-7(14(10)13-9)8-2-1-5-15-8/h1-6H,(H2,11,13)

InChI Key

RKUWSXMGSUFIHU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=CC(=NN23)N

Origin of Product

United States

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